molecular formula C6H11N3 B13105765 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine

Cat. No.: B13105765
M. Wt: 125.17 g/mol
InChI Key: XEPXXIJBKIILPY-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazoline derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine has various applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the ethyl group, leading to different chemical properties.

    2-Ethylimidazole: The ethyl group is positioned differently, affecting reactivity.

    1-Ethyl-2-methylimidazole: Similar structure but with different substitution patterns.

Uniqueness

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and methyl groups at the nitrogen atoms provides distinct steric and electronic properties.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-2-imine

InChI

InChI=1S/C6H11N3/c1-3-9-5-4-8(2)6(9)7/h4-5,7H,3H2,1-2H3

InChI Key

XEPXXIJBKIILPY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=N)C

Origin of Product

United States

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